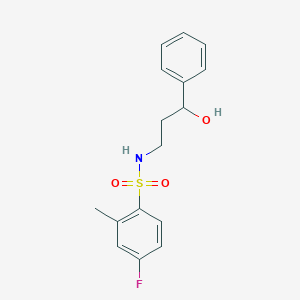

4-fluoro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

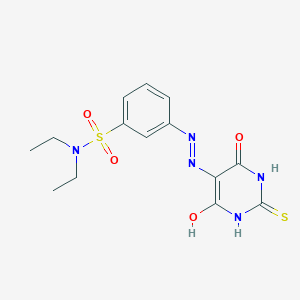

4-fluoro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as F-HPPMBS and belongs to the class of sulfonamide compounds.

Aplicaciones Científicas De Investigación

Enzyme Inhibition and Selectivity

A study revealed that the introduction of a fluorine atom into sulfonamide derivatives could significantly enhance their selectivity for inhibiting specific enzymes such as cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), identifying compounds with potential therapeutic applications in conditions like rheumatoid arthritis and acute pain Hiromasa Hashimoto et al., 2002.

Organic Synthesis and Chemical Reactions

N-Fluorobenzenesulfonimide has been utilized as an oxidant in copper-catalyzed radical N-demethylation of amides, showcasing a novel method for the conversion of amides to carbinolamines, which further decompose to N-demethylated amides, indicating a significant advancement in synthetic organic chemistry Xu Yi et al., 2020.

Fluorination Agents

The reactivity and selectivity of N-fluorobenzenesulfonamide in fluorination reactions have been fine-tuned by altering substituents on its phenyl rings. This approach has led to the development of highly selective and efficient methods for the enantioselective fluorination of compounds, important for creating compounds with potential pharmaceutical applications Fajie Wang et al., 2014.

Antitumor Activities

Sulfonamide derivatives have been investigated for their anticancer effects by inducing apoptosis and autophagy pathways. Moreover, their ability to inhibit carbonic anhydrase enzymes, particularly those associated with tumor cells, suggests their potential as anticancer agents H. Gul et al., 2018.

Material Science

In the realm of materials science, sulfonamide compounds have been characterized for their structural properties using techniques like single-crystal X-ray and solid-state NMR, aiding in the development of new materials with potential applications in drug delivery and sensor technology Tomasz Pawlak et al., 2021.

Propiedades

IUPAC Name |

4-fluoro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO3S/c1-12-11-14(17)7-8-16(12)22(20,21)18-10-9-15(19)13-5-3-2-4-6-13/h2-8,11,15,18-19H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLUYGXBTDQSIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N'-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)-2-phenylacetohydrazide](/img/structure/B2691080.png)

![6-Iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B2691083.png)

![N-(2,5-dimethoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2691086.png)

-2-pyridinyl]oxy}phenyl)methanone](/img/structure/B2691088.png)

![(1R,2S,5S)-2-Phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2691089.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2691090.png)

![8-[(2-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione](/img/no-structure.png)

![2-bromo-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2691099.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2691101.png)